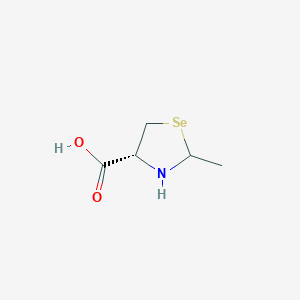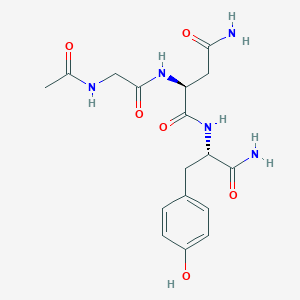
L-Tyrosinamide, N-acetylglycyl-L-asparaginyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- is a complex organic compound with the molecular formula C17H23N5O6. It contains a total of 51 atoms, including 23 hydrogen atoms, 17 carbon atoms, 5 nitrogen atoms, and 6 oxygen atoms . This compound is characterized by its multiple bonds, aromatic rings, and amide groups .
Vorbereitungsmethoden
The synthesis of L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- involves several steps. One common method includes the coupling of L-tyrosinamide with N-acetylglycyl-L-asparagine under specific reaction conditions. The process typically requires the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of the desired product . Industrial production methods may involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-performance liquid chromatography for purification.
Analyse Chemischer Reaktionen
L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic sites, often using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex molecules.
Biology: The compound is studied for its role in protein interactions and enzyme-substrate specificity.
Medicine: Research explores its potential therapeutic applications, including its use in drug design and development.
Industry: It is utilized in the production of specialized peptides and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, influencing the activity of enzymes and modulating biochemical pathways. These interactions are crucial for its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- can be compared with other similar compounds, such as:
N-Acetyl-L-alanylglycyl-L-asparaginyl-L-tyrosinamide: This compound shares a similar structure but differs in the presence of an additional alanine residue.
L-Tyrosinamide: A simpler compound that lacks the acetylglycyl and asparaginyl groups, making it less complex and with different chemical properties.
The uniqueness of L-Tyrosinamide, N-acetylglycyl-L-asparaginyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
355151-50-7 |
|---|---|
Molekularformel |
C17H23N5O6 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(2S)-2-[(2-acetamidoacetyl)amino]-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C17H23N5O6/c1-9(23)20-8-15(26)21-13(7-14(18)25)17(28)22-12(16(19)27)6-10-2-4-11(24)5-3-10/h2-5,12-13,24H,6-8H2,1H3,(H2,18,25)(H2,19,27)(H,20,23)(H,21,26)(H,22,28)/t12-,13-/m0/s1 |
InChI-Schlüssel |
OJTKJYTZKINYJC-STQMWFEESA-N |
Isomerische SMILES |
CC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N |
Kanonische SMILES |
CC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


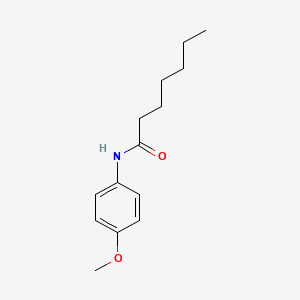
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
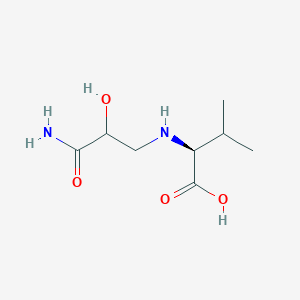


![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)


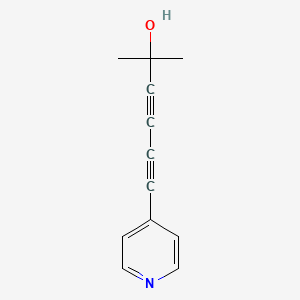
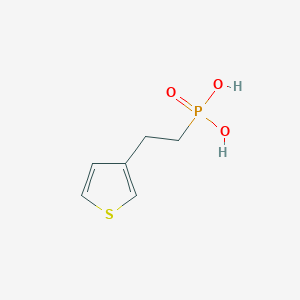
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
